molecular formula C7H8N2O2 B13095833 6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one

6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B13095833
M. Wt: 152.15 g/mol
InChI Key: SNYRCFGELRWHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyl-2-amino-3-hydroxypyridine with potassium ethylxanthate, leading to the formation of the desired oxazolo[3,2-a]pyrimidine structure . The reaction conditions often include heating the mixture under reflux and subsequent purification steps to isolate the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,2-a]pyrimidine oxides, while substitution reactions with amines can produce various amino derivatives.

Scientific Research Applications

6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with molecular targets such as proteins and enzymes. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . These interactions lead to the modulation of cellular processes, including inflammation and apoptosis.

Comparison with Similar Compounds

6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

6-methyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H8N2O2/c1-5-4-8-7-9(6(5)10)2-3-11-7/h4H,2-3H2,1H3

InChI Key

SNYRCFGELRWHAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N(C1=O)CCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.